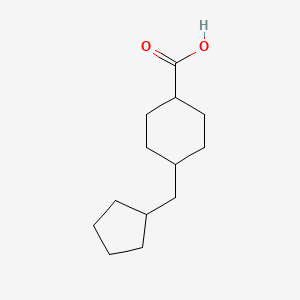
Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H22O2 . It is a carboxylic acid derivative featuring a cyclohexane ring substituted with a cyclopentylmethyl group. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties .
Preparation Methods
The synthesis of 4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid can be achieved through several routes. One common method involves the carboxylation of organometallic intermediates. This process typically starts with an organic halogen compound, which is transformed into a nucleophilic metal derivative. This derivative then reacts with carbon dioxide to form the carboxylic acid . Another method involves the hydrolysis of nitriles, where the nitrile intermediate is generated by a nucleophilic substitution reaction and subsequently hydrolyzed to yield the carboxylic acid .
Chemical Reactions Analysis
4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving carboxylic acids.
Medicine: This compound may serve as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of metabolic enzymes and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid can be compared with other cycloalkane carboxylic acids, such as:
Cyclohexanecarboxylic acid: Lacks the cyclopentylmethyl group, making it less sterically hindered.
Cyclopentylacetic acid: Contains a cyclopentyl group but lacks the cyclohexane ring.
Cyclohexylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
The unique combination of the cyclopentylmethyl and cyclohexane groups in 4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid gives it distinct chemical and physical properties, making it valuable for specific applications .
Biological Activity
Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)- is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)- is characterized by its cyclohexane backbone with a carboxylic acid functional group and a cyclopentylmethyl substituent. The molecular formula is C13H22O2, and it exhibits properties typical of carboxylic acids, including acidity and the ability to form esters.
Mechanisms of Biological Activity
The biological activity of cyclohexanecarboxylic acid derivatives often involves their interaction with specific biological targets, such as enzymes or receptors. For instance, studies have shown that certain cyclohexanecarboxylic acid derivatives can act as inhibitors of enzymes involved in metabolic pathways or as modulators of receptor activity.
1. Inhibition of Enzymatic Activity
Research indicates that cyclohexanecarboxylic acid derivatives can inhibit various enzymes, including those involved in the fibrinolytic system. For example, a related compound, 1-(aminomethyl)-cyclohexane-4-carboxylic acid (AMCHA), has been identified as a potent inhibitor of the fibrinolytic system, suggesting that similar derivatives may exhibit comparable activities .
2. Selectivity for Proteases
A study on structure-activity relationships (SAR) highlighted that certain derivatives of cyclohexanecarboxylic acids selectively inhibit ADAM17, a protease implicated in the shedding of cell surface proteins. The selectivity was confirmed through assays that demonstrated minimal impact on other proteases like ADAM10 .
Case Study 1: ADAM17 Inhibition
In a study focused on ADAM17 inhibitors, compounds including 4-cyclopentylmethyl showed promising results with IC50 values indicating effective inhibition at micromolar concentrations. The compounds did not compromise cell viability in various cancer cell lines, suggesting their potential as therapeutic agents without significant cytotoxicity .
| Compound | Structure | ADAM10 IC50 (μM) | ADAM17 IC50 (μM) |
|---|---|---|---|
| 4-Cyclopentylmethyl | - | >100 | 35 ± 3.3 |
Case Study 2: Fibrinolytic System Modulation
The compound AMCHA has been studied for its effects on the fibrinolytic system, demonstrating its potential utility in managing conditions related to blood clotting disorders. This highlights the relevance of cyclohexanecarboxylic acid derivatives in therapeutic applications targeting hemostatic balance .
Properties
CAS No. |
37875-02-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12-7-5-11(6-8-12)9-10-3-1-2-4-10/h10-12H,1-9H2,(H,14,15) |
InChI Key |
AFOZSDAAEPQXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















